molecular formula C14H22N4O2S B6471406 4-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640881-84-9

4-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471406
CAS No.: 2640881-84-9
M. Wt: 310.42 g/mol
InChI Key: RYQLEQJJUWJNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule that contains several functional groups, including a 5-methyl-1,3,4-oxadiazol-2-yl group , a piperidine ring, and a thiomorpholine ring. The 5-methyl-1,3,4-oxadiazol-2-yl group is a type of oxadiazole, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The 5-methyl-1,3,4-oxadiazol-2-yl group has a molecular weight of 114.1 .

Mechanism of Action

Target of Action

The primary targets of the compound “4-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine” are currently unknown. The compound contains a 5-methyl-1,3,4-oxadiazol-2-yl moiety , which is a common structural feature in many bioactive compounds . .

Mode of Action

Oxadiazoles, a core structure in this compound, are known to interact with various biological targets through hydrogen bonding, dipole interactions, and van der waals forces . The exact interaction of this compound with its potential targets would depend on the specific biochemical context.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification. Based on the known activities of other oxadiazole derivatives , it’s possible that this compound could have a range of biological effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s efficacy could be influenced by the concentration of the compound and its targets, as well as the presence of other interacting molecules in the cellular environment.

Properties

IUPAC Name

[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-16-13(20-11)10-17-4-2-3-12(9-17)14(19)18-5-7-21-8-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQLEQJJUWJNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.